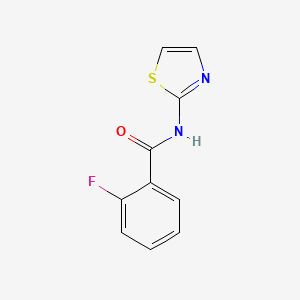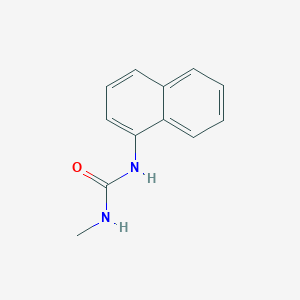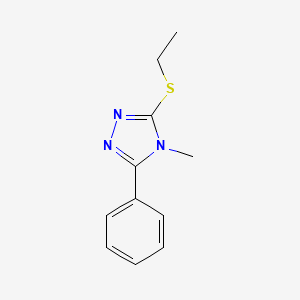![molecular formula C18H17NO5 B6614221 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid CAS No. 136083-72-2](/img/structure/B6614221.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid
Vue d'ensemble
Description
“2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid” is a chemical compound with the empirical formula C21H23NO4 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The compound has a molecular weight of 353.41 . Its SMILES string isO=C(NC(CC)(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 , which provides a textual representation of its molecular structure. Physical and Chemical Properties Analysis
The compound is a solid . It’s part of the storage class code 11, which refers to combustible solids . The flash point is not applicable .Applications De Recherche Scientifique
Synthesis and Application in Peptide Formation
This compound, commonly known as Fmoc, plays a crucial role in the synthesis of peptides. Šebesta and Seebach (2003) describe its use in the preparation of N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides. The process involves diastereoselective amidomethylation, yielding enantiomerically pure Fmoc-β2hXaa-OH suitable for large-scale preparation (Šebesta & Seebach, 2003).
Creation of Self-Assembled Structures
Fmoc-modified amino acids, including this compound, are studied for their ability to form self-assembled structures. Gour et al. (2021) investigated the self-assembly of Fmoc variants of aliphatic uncharged single amino acids, observing diverse morphologies like flower-like and tube-like structures. These findings have implications for designing novel self-assembled architectures in material science and nanotechnology (Gour et al., 2021).
Solid Phase Synthesis
Fmoc-amino acids, including this compound, are integral in solid-phase synthesis processes. Bleicher, Lutz, and Wuethrich (2000) reported the synthesis of new linkers, utilizing a derivative of this compound for solid phase synthesis. These linkers showed enhanced acid stability, enabling efficient immobilization and modification of carboxylic acids and amines (Bleicher et al., 2000).
Nanotechnology Applications
Cousins et al. (2009) explored the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. Their study involved quantum mechanical computations and conversion into enzymatically activated surfactants, creating homogeneous aqueous nanotube dispersions (Cousins et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
Fmoc-DL-serine, also known as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid or Fmoc-Ser-OH HO, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-DL-serine is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-DL-serine plays a crucial role in the biochemical pathway of peptide synthesis . It is particularly important in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus .
Pharmacokinetics
It’s worth noting that the fmoc group is completely stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid .
Result of Action
The primary result of Fmoc-DL-serine’s action is the protection of the amine group during peptide synthesis, allowing for the successful assembly of peptides . After the peptide chain has been assembled, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of Fmoc-DL-serine is highly dependent on the environment in which it is used. For instance, the Fmoc group is rapidly removed by base, and piperidine is usually preferred for this purpose . The reaction conditions, including temperature and pH, can also influence the efficacy of Fmoc-DL-serine as a protecting group .
Analyse Biochimique
Biochemical Properties
Fmoc-DL-serine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is introduced to the amino group of serine, protecting it from unwanted reactions during peptide bond formation. The compound interacts with various enzymes and proteins involved in peptide synthesis, such as serine proteases and transferases. These interactions are primarily based on the ability of Fmoc-DL-serine to act as a substrate or inhibitor, depending on the context of the reaction .
Cellular Effects
The effects of Fmoc-DL-serine on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of Fmoc-DL-serine can affect the activity of serine-dependent enzymes, leading to alterations in metabolic pathways and gene expression profiles. This modulation can impact various cellular processes, including protein synthesis, cell growth, and differentiation .
Molecular Mechanism
At the molecular level, Fmoc-DL-serine exerts its effects through specific binding interactions with biomolecules. The Fmoc group provides steric hindrance and electronic effects that can inhibit or activate enzymes. For example, the binding of Fmoc-DL-serine to serine proteases can inhibit their activity by blocking the active site. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-DL-serine can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that Fmoc-DL-serine can have sustained effects on cellular function, particularly in in vitro settings where it is used for extended periods .
Dosage Effects in Animal Models
The effects of Fmoc-DL-serine vary with different dosages in animal models. At low doses, the compound can enhance peptide synthesis and cellular function without causing significant toxicity. At high doses, Fmoc-DL-serine can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways. These adverse effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing toxicity .
Metabolic Pathways
Fmoc-DL-serine is involved in several metabolic pathways, including those related to amino acid synthesis and degradation. The compound interacts with enzymes such as serine hydroxymethyltransferase and phosphoglycerate dehydrogenase, which play roles in serine metabolism. These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Fmoc-DL-serine is transported and distributed through specific transporters and binding proteins. These mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects. The distribution of Fmoc-DL-serine can also affect its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of Fmoc-DL-serine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can participate in localized biochemical reactions. This localization is crucial for the compound’s activity and function within the cell .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTKZVJMSCONAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)
![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)


